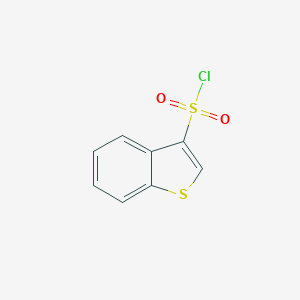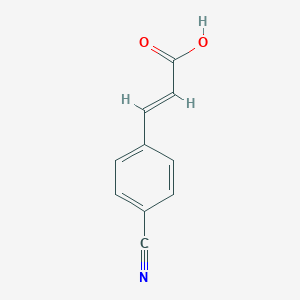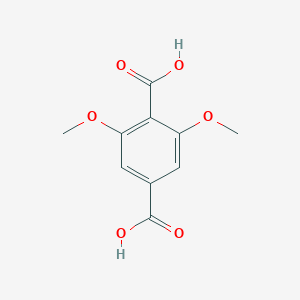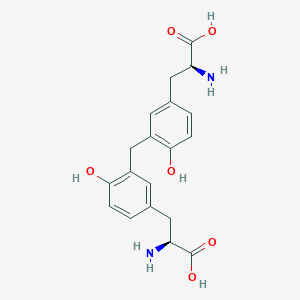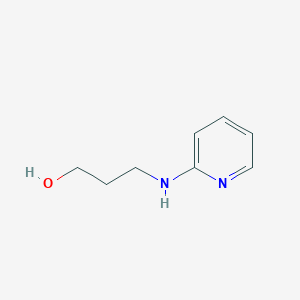
2-(3-Hydroxypropyl)aminopyridin
Übersicht
Beschreibung
2-(3-Hydroxypropyl)aminopyridine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Hydroxypropyl)aminopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Hydroxypropyl)aminopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese verschiedener biologischer Moleküle
2-Aminopyridin ist ein einfacher, niedermolekularer und perfekt funktionalisierter Baustein, der für die Synthese verschiedener biologischer Moleküle bekannt ist . Viele Pharmaunternehmen auf der ganzen Welt wollen niedermolekulare Verbindungen synthetisieren, die als Pharmakophore gegen verschiedene biologische Zielstrukturen eingesetzt werden können .
Arzneimittelforschung
Der Hauptvorteil dieses Bausteins liegt in seiner einfachen Konstruktion, mit der sich Einzelprodukte mit minimalen Nebenreaktionen herstellen lassen . Darüber hinaus ist das exakte Gewicht der synthetisierten Verbindungen niedrig, was die einfache Identifizierung von toxischen Metaboliten in Arzneimittelforschungsprogrammen ermöglicht .
Katalysatorfreie Synthese
Es wurde eine schnelle und effiziente Synthese von 2-Aminopyridin-Derivaten über die katalysatorfreie Vierkomponentenmethode beschrieben . Dieses Protokoll bietet einen einfachen und praktischen Ansatz für funktionalisierte 2-Aminopyridine aus leicht verfügbaren Substraten unter lösemittelfreien Bedingungen .
Synthese von stickstoffhaltigen Heterocyclen
2-Aminopyridin-Gerüste sind eine wichtige Klasse von stickstoffhaltigen Heterocyclen mit einem breiten Spektrum an biologischen Aktivitäten . Mehrkomponentenreaktionen (MCRs) sind nützliche Methoden für die Synthese von stickstoffhaltigen Heterocyclen .
Synthese von β-Aminokarbonylverbindungen
Es wird ein mikrowellengestütztes, bequemes, effizientes und katalysatorfreies Verfahren zur Synthese von 1,3-Diphenyl-3-(pyridin-2-ylamino)propan-1-on-Derivaten durch Michael-Addition von 2-Aminopyridin an die Chalkone beschrieben . β-Aminokarbonylverbindungen mit einer breiten Palette biologischer Aktivitäten und pharmakologischer Eigenschaften wie Antikrebs-, antibakterielle und antifungale Eigenschaften wurden berichtet <svg class="icon" height="16" p
Wirkmechanismus
Target of Action
It’s known that pyridine derivatives are used in the synthesis of diverse biological molecules . They are often used as pharmacophores against various biological targets .
Mode of Action
Aminopyridines, in general, are known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons due to delayed repolarization
Biochemical Pathways
For instance, 3-hydroxypropionic acid, a compound structurally similar to 2-(3-Hydroxypropyl)aminopyridine, is known to participate in autotrophic carbon dioxide (CO2) assimilation pathway .
Pharmacokinetics
A study on a similar compound, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-ap), showed that gender was associated with volume of distribution, and the number of cycles administered was associated with clearance .
Result of Action
Based on the general properties of aminopyridines, it can be speculated that the compound may affect the duration of action potentials in axons, potentially influencing nerve conduction .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling, a reaction often used in the synthesis of pyridine derivatives, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
2-(3-Hydroxypropyl)aminopyridine is intended for R&D use only and is not recommended for medicinal, household, or other uses . It is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity, acute dermal toxicity, skin corrosion, serious eye damage, and aquatic hazards .
Zukünftige Richtungen
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . This suggests that 2-(3-Hydroxypropyl)aminopyridine could have potential applications in the synthesis of diverse biological molecules in the future .
Biochemische Analyse
Biochemical Properties
It is known that aminopyridines, a class of compounds to which 2-(3-Hydroxypropyl)aminopyridine belongs, are known for the synthesis of diverse biological molecules . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
It is speculated that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that aminopyridines can inhibit voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters .
Temporal Effects in Laboratory Settings
It is known that aminopyridines can rapidly restore ventilation and respiration and reverse respiratory acidosis when administered to mice at terminal stages of botulism .
Dosage Effects in Animal Models
Studies on aminopyridines have shown that they restore ventilation in a dose-dependent manner, producing significant improvements in ventilatory parameters within 10 minutes .
Metabolic Pathways
The metabolic pathways involving 2-(3-Hydroxypropyl)aminopyridine are not well-characterized. Aminopyridines are known to participate in various metabolic processes .
Transport and Distribution
It is known that aminopyridines can cross the blood-brain barrier more readily .
Subcellular Localization
Aminopyridines are known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons .
Eigenschaften
IUPAC Name |
3-(pyridin-2-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-7-3-6-10-8-4-1-2-5-9-8/h1-2,4-5,11H,3,6-7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTQBQLTBUGHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464994 | |
| Record name | 2-(3-Hydroxypropyl)aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19068-80-5 | |
| Record name | 2-(3-Hydroxypropyl)aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
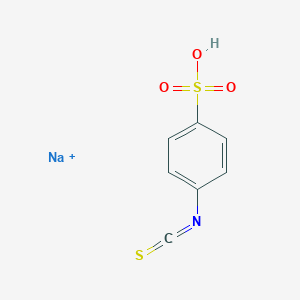
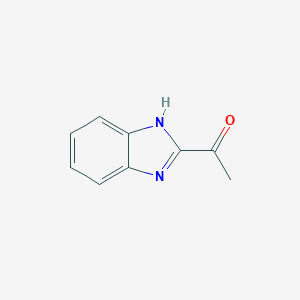

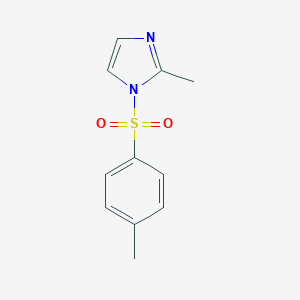

![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)
![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
